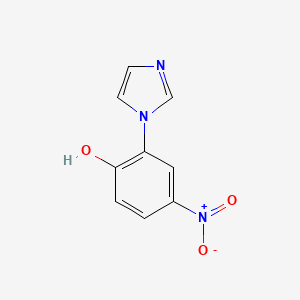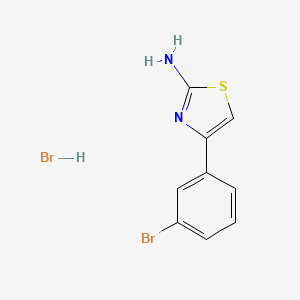
4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of a bromine atom on the phenyl ring and the hydrobromide salt form enhances its reactivity and solubility, making it a valuable compound in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide typically involves the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For instance, 2-bromoacetophenone can react with thiourea in the presence of a base like sodium hydroxide to form the thiazole ring.
Bromination: The phenyl ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.
Amination: The thiazole derivative is then subjected to amination using ammonia or an amine source to introduce the amine group.
Formation of Hydrobromide Salt: Finally, the compound is converted to its hydrobromide salt form by reacting with hydrobromic acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can target the bromine atom or the thiazole ring, leading to debromination or ring saturation.
Substitution: The bromine atom on the phenyl ring can be substituted by various nucleophiles, such as amines, thiols, or alkoxides, under suitable conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often require polar aprotic solvents like dimethylformamide (DMF) and bases like potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of imines or oxides.
Reduction: Debrominated or saturated thiazole derivatives.
Substitution: Various substituted phenyl-thiazole derivatives depending on the nucleophile used.
科学研究应用
4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, depending on the biological context.
相似化合物的比较
4-Bromophenylacetic Acid: Another brominated phenyl derivative with different functional groups and applications.
3-Bromophenol: A simpler brominated phenyl compound with distinct chemical properties.
Uniqueness: 4-(3-Bromophenyl)-1,3-thiazol-2-amine hydrobromide is unique due to the presence of both the thiazole ring and the bromine atom, which confer specific reactivity and biological activity. Its hydrobromide salt form also enhances its solubility and stability, making it more versatile in various applications.
属性
分子式 |
C9H8Br2N2S |
|---|---|
分子量 |
336.05 g/mol |
IUPAC 名称 |
4-(3-bromophenyl)-1,3-thiazol-2-amine;hydrobromide |
InChI |
InChI=1S/C9H7BrN2S.BrH/c10-7-3-1-2-6(4-7)8-5-13-9(11)12-8;/h1-5H,(H2,11,12);1H |
InChI 键 |
LVBCVXLRBZQTDY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)Br)C2=CSC(=N2)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


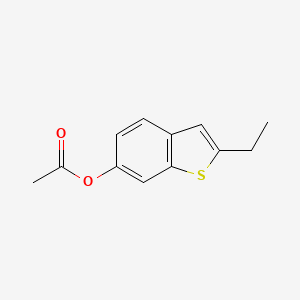
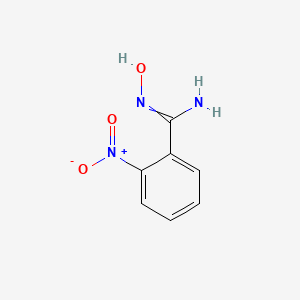
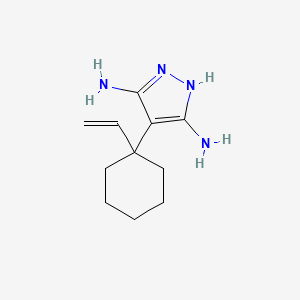
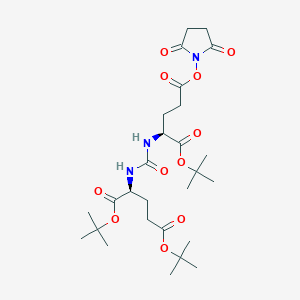
![Pyrido[4,3-d]pyrimidine-4,7-diamine,n4-[[2-(trifluoromethyl)phenyl]methyl]-](/img/structure/B8633057.png)
![Ethyl 2-[2-(2-imino-4-oxo-1,3-thiazolidin-5-YL)acetamido]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B8633066.png)
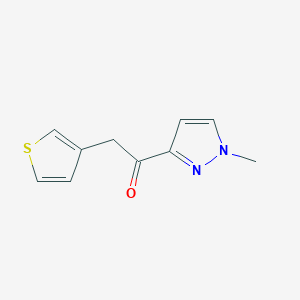
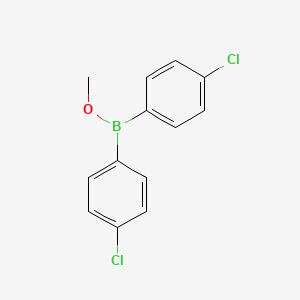
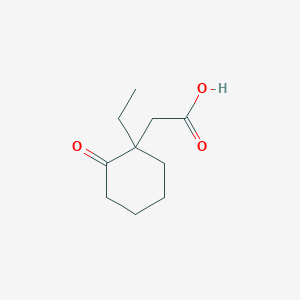
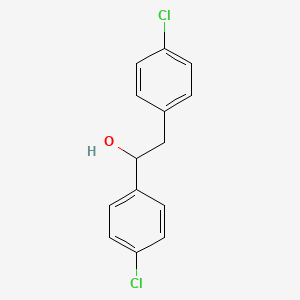
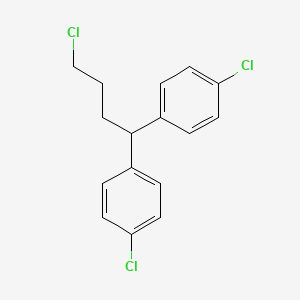

![5-Chloro-2-propyl-[1,8]naphthyridine](/img/structure/B8633116.png)
